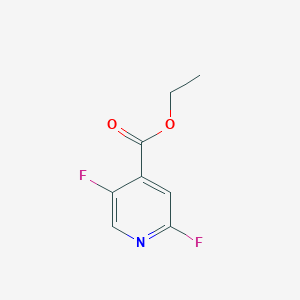

Ethyl 2,5-difluoroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,5-difluoroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the isonicotinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-difluoroisonicotinate typically involves the esterification of 2,5-difluoroisonicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-difluoroisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Substitution: Products with nucleophiles replacing the fluorine atoms.

Reduction: Ethyl 2,5-difluoroisonicotinol.

Oxidation: 2,5-difluoroisonicotinic acid.

Scientific Research Applications

Ethyl 2,5-difluoroisonicotinate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,5-difluoroisonicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis to release the active isonicotinic acid, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

- Ethyl 2,3-difluoroisonicotinate

- Ethyl 2,6-difluoroisonicotinate

Comparison: Ethyl 2,5-difluoroisonicotinate is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Biological Activity

Ethyl 2,5-difluoroisonicotinate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8F2N2O2 and a molecular weight of approximately 186.16 g/mol. The presence of two fluorine atoms at the 2 and 5 positions of the nicotinic acid structure contributes to its enhanced lipophilicity and metabolic stability, which are critical for its biological efficacy.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Microwave-Assisted Synthesis : This method involves the reaction of isonicotinic acid derivatives with fluorinated reagents under microwave irradiation, leading to improved yields and reaction times.

- Condensation Reactions : this compound can also be synthesized through condensation reactions with N-ethyl-N,N-diisopropylamine in solvents like N-methylpyrrolidin-2-one.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with fluorinated aromatic rings often demonstrate enhanced binding affinity to biological targets, which may lead to improved efficacy against various pathogens. For instance, derivatives of this compound have been tested for their antimicrobial effects against bacteria and fungi, showing promising results in inhibiting growth .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds similar in structure have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms significantly influences the biological activity of this compound. Research has shown that fluorination can enhance the compound's interaction with specific biological targets. For example:

- Binding Affinity : The presence of fluorine alters the electronic characteristics of the molecule, improving its binding affinity to enzymes and receptors involved in various biological processes .

- Selectivity : Fluorinated compounds often exhibit increased selectivity towards their targets, which is crucial for minimizing side effects in therapeutic applications.

Antiviral Activity

A study exploring similar pyridine derivatives demonstrated a significant improvement in antiviral activity when polar groups were introduced at specific positions on the pyridine ring. For instance, compounds with modifications at the 5-position showed a marked increase in potency against viral targets . This suggests that this compound may also possess antiviral properties worth further investigation.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles, including extended half-lives and effective tissue distribution . These findings underscore the importance of conducting comprehensive studies to evaluate the clinical relevance of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Binding Affinity |

|---|---|---|---|

| This compound | Significant | Moderate | High |

| Methyl 6-(bromomethyl)nicotinate | Moderate | Low | Moderate |

| Dihydroquinazolinone derivatives | High | Significant | Very High |

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

ethyl 2,5-difluoropyridine-4-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |

InChI Key |

OGAODZSFAJEBIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.